

Spectroscopic Profile of 1-Methoxy-4-propylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methoxy-4-propylbenzene

Cat. No.: B087226

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Methoxy-4-propylbenzene** (also known as p-propylanisole or dihydroanethole). The information presented herein is intended to support research and development activities by providing detailed spectral characterization and the methodologies for obtaining such data.

Introduction

1-Methoxy-4-propylbenzene is an organic aromatic compound with the chemical formula $C_{10}H_{14}O$.^[1] It belongs to the class of anisoles and phenylpropanes.^{[2][3]} Understanding its spectroscopic properties is crucial for its identification, characterization, and quality control in various applications, including chemical synthesis and drug development. This guide covers its characterization by Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy (^{13}C -NMR and 1H -NMR), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The electron ionization (EI) mass spectrum of **1-Methoxy-4-propylbenzene** provides key information about its molecular weight and fragmentation pattern, aiding in its structural elucidation.

Table 1: Mass Spectrometry Data for **1-Methoxy-4-propylbenzene**

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|---|
| 150 | 100 | [M] ⁺ (Molecular Ion) |
| 121 | 80 | [M - C ₂ H ₅] ⁺ |
| 107 | 40 | [M - C ₃ H ₇] ⁺ |
| 91 | 30 | [C ₇ H ₇] ⁺ (Tropylium ion) |
| 77 | 25 | [C ₆ H ₅] ⁺ (Phenyl ion) |

Data sourced from NIST Chemistry WebBook.[\[1\]](#)

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** A dilute solution of **1-Methoxy-4-propylbenzene** in a volatile solvent (e.g., methanol or dichloromethane) is prepared. The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities, or through direct injection.
- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).
- **Fragmentation:** The molecular ions, being energetically unstable, undergo fragmentation to produce smaller, characteristic fragment ions.
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and their abundance is recorded.
- **Data Processing:** The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

¹³C-NMR Spectroscopy

Carbon-13 NMR provides information about the number and chemical environment of the carbon atoms in a molecule.

Table 2: ¹³C-NMR Spectroscopic Data for **1-Methoxy-4-propylbenzene**

| Chemical Shift (δ) ppm | Assignment |
|------------------------|---|
| 157.58 | C-1 (quaternary, attached to OCH ₃) |
| 134.71 | C-4 (quaternary, attached to propyl) |
| 129.24 | C-3 & C-5 (aromatic CH) |
| 113.55 | C-2 & C-6 (aromatic CH) |
| 55.12 | -OCH ₃ |
| 37.42 | -CH ₂ - (propyl) |
| 24.65 | -CH ₂ - (propyl) |
| 13.80 | -CH ₃ (propyl) |

¹H-NMR Spectroscopy

Proton NMR provides detailed information about the number, chemical environment, and connectivity of hydrogen atoms in a molecule.

Table 3: ¹H-NMR Spectroscopic Data for **1-Methoxy-4-propylbenzene**

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
|---------------------------------|--------------|-------------|-----------------------------|---------------------------------------|
| 7.08 | d | 2H | 8.1 | Aromatic H (H-3 & H-5) |
| 6.81 | d | 2H | 8.2 | Aromatic H (H-2 & H-6) |
| 3.76 | s | 3H | -OCH ₃ | |
| 2.51 | t | 2H | 7.6 | -CH ₂ - (propyl, benzylic) |
| 1.71-1.46 | m | 2H | -CH ₂ - (propyl) | |
| 0.92 | t | 3H | 7.3 | -CH ₃ (propyl) |

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Approximately 10-50 mg of **1-Methoxy-4-propylbenzene** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
- **Instrument Setup:** The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve high homogeneity.
- **Data Acquisition:**
 - ¹H-NMR: A standard one-pulse sequence is used to acquire the free induction decay (FID). Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
 - ¹³C-NMR: A proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

- **Data Processing:** The acquired FID is subjected to a Fourier transform to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: IR Spectroscopic Data for **1-Methoxy-4-propylbenzene**

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|---|
| 3030 - 3000 | Medium | Aromatic C-H stretch |
| 2959 - 2870 | Strong | Aliphatic C-H stretch (propyl group) |
| 1612, 1513 | Strong | Aromatic C=C skeletal vibrations |
| 1246 | Strong | Asymmetric C-O-C stretch (aryl ether) |
| 1038 | Strong | Symmetric C-O-C stretch (aryl ether) |
| 820 | Strong | p-disubstituted benzene C-H out-of-plane bend |

Data is based on typical values for similar structures and may vary slightly based on experimental conditions.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** As **1-Methoxy-4-propylbenzene** is a liquid, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

- **Background Spectrum:** A background spectrum of the clean, empty salt plates is recorded. This is used to subtract the absorbance from the instrument and the atmosphere (e.g., CO₂, H₂O).
- **Sample Spectrum:** The salt plates with the sample are placed in the spectrometer's sample holder.
- **Data Acquisition:** An infrared beam is passed through the sample. The detector measures the transmitted radiation, and the resulting interferogram is converted to a spectrum via a Fourier transform. The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with conjugated systems like aromatic rings.

Table 5: UV-Vis Spectroscopic Data for **1-Methoxy-4-propylbenzene**

| λ_{max} (nm) | Solvent | Assignment |
|-----------------------------|------------------|--|
| ~225 | Ethanol/Methanol | Primary band ($\pi \rightarrow \pi$) |
| ~275 | Ethanol/Methanol | Secondary band ($\pi \rightarrow \pi$) |

Note: These are approximate values based on the UV spectra of similar aromatic compounds. [4][5] The exact λ_{max} and molar absorptivity can vary with the solvent and concentration.

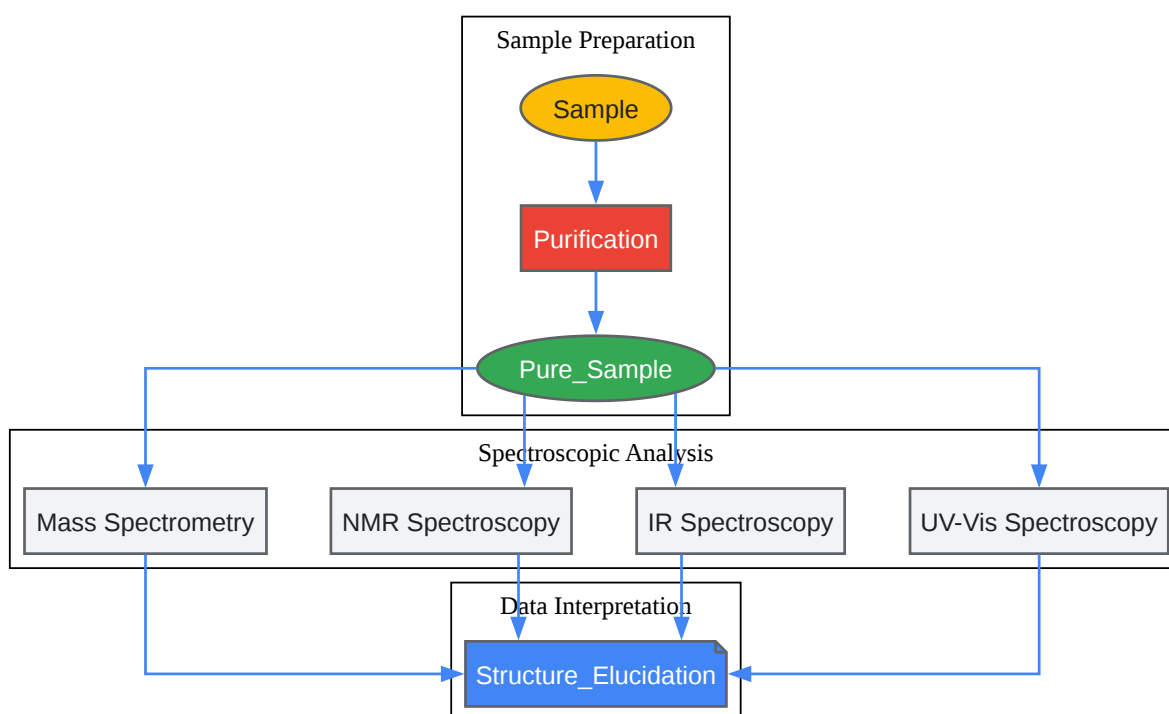
Experimental Protocol: UV-Vis Spectroscopy

- **Sample Preparation:** A dilute solution of **1-Methoxy-4-propylbenzene** is prepared using a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be adjusted to yield an absorbance reading within the optimal range of the instrument (typically 0.1 to 1.0).
- **Blank Measurement:** A cuvette is filled with the pure solvent to be used as a blank. This is placed in the spectrophotometer to zero the instrument and record a baseline.[6]

- **Sample Measurement:** The cuvette is rinsed and filled with the sample solution. It is then placed in the sample holder of the spectrophotometer.
- **Data Acquisition:** The instrument scans a range of UV and visible wavelengths (e.g., 200-400 nm), and the absorbance at each wavelength is recorded.
- **Data Analysis:** The resulting spectrum is plotted as absorbance versus wavelength. The wavelength of maximum absorbance (λ_{max}) is identified.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a chemical compound like **1-Methoxy-4-propylbenzene**.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzene, 1-methoxy-4-propyl- [webbook.nist.gov]
- 2. Showing Compound 1-Methoxy-4-propylbenzene (FDB010570) - FooDB [foodb.ca]
- 3. hmdb.ca [hmdb.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Methoxy-4-propylbenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b087226#spectroscopic-data-for-1-methoxy-4-propylbenzene\]](https://www.benchchem.com/product/b087226#spectroscopic-data-for-1-methoxy-4-propylbenzene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com